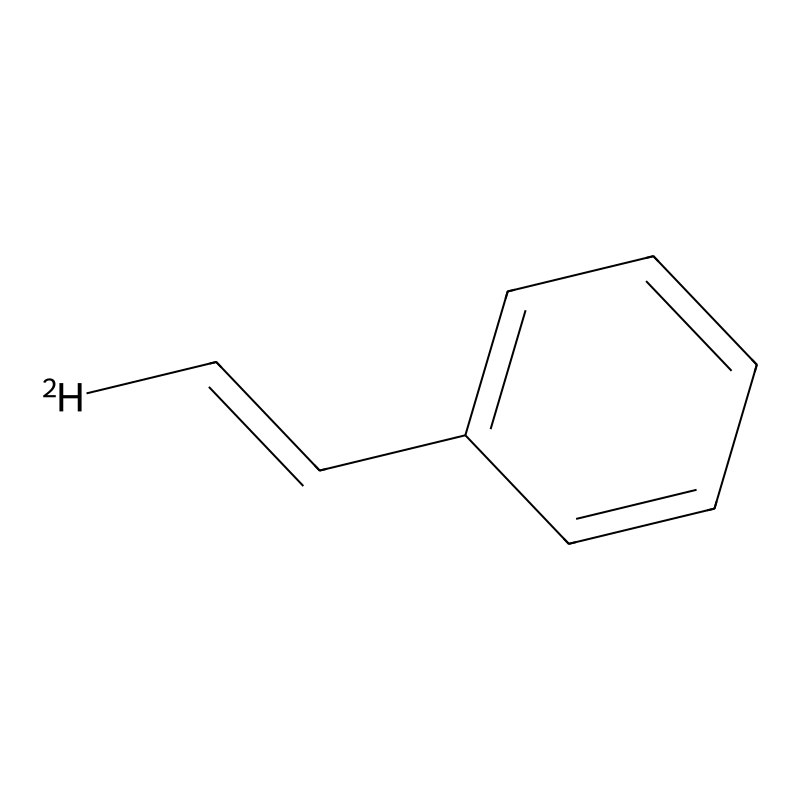

2-Deuterioethenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis:

-Deuterioethenylbenzene (C6H5CH=CH-D) is a deuterated aromatic molecule, where one of the hydrogen atoms on the vinyl group is replaced with a deuterium atom. It can be synthesized through various methods, including:

- Heck reaction: This method involves the reaction of a vinyl iodide with a palladium catalyst and a deuterium source, such as deuterium gas (D2) or deuterium oxide (D2O).

- Stille coupling: This reaction involves the coupling of a vinyl triflate with a deuterated benzene derivative using a palladium catalyst.

These methods allow for the selective deuteration of the desired vinyl position, making 2-deuterioethenylbenzene a valuable tool for various scientific studies.

Applications in Spectroscopy:

The presence of the deuterium atom in 2-deuterioethenylbenzene offers several advantages in spectroscopic techniques:

- NMR spectroscopy: Deuterium has a different spin state compared to hydrogen, leading to a distinct signal in nuclear magnetic resonance (NMR) spectroscopy. This allows for better differentiation of the signals from the vinyl group and other protons in the molecule, aiding in structural characterization.

- Infrared spectroscopy: The C-D bond in 2-deuterioethenylbenzene vibrates at a different frequency compared to the C-H bond. This difference can be observed in infrared (IR) spectroscopy, providing additional information about the molecule's structure and dynamics.

By selectively replacing hydrogen with deuterium, scientists can gain valuable insights into the structure, dynamics, and interactions of 2-deuterioethenylbenzene and related molecules using various spectroscopic techniques.

Applications in Material Science:

-Deuterioethenylbenzene can be used as a building block in the synthesis of various functional materials. For example, it can be incorporated into polymers to:

- Modify physical properties: The presence of deuterium can subtly alter the material's properties, such as its mechanical strength, thermal stability, or electrical conductivity.

- Probe material dynamics: Deuterium labeling allows researchers to study the movement and interactions of polymer chains using techniques like neutron scattering, providing insights into the material's behavior at the molecular level.

2-Deuterioethenylbenzene is a deuterated derivative of ethylbenzene, where one hydrogen atom in the ethylene part of the molecule is replaced by a deuterium atom. Its chemical formula can be represented as . This compound belongs to the class of aromatic hydrocarbons and is characterized by a benzene ring bonded to an ethenyl group, which itself has been modified to include deuterium. The presence of deuterium allows for unique applications in research, particularly in studies involving isotopic labeling.

- Dehydrogenation: Under catalytic conditions, 2-deuterioethenylbenzene can undergo dehydrogenation to yield styrene and hydrogen gas:

- Electrophilic Substitution: The aromatic ring can undergo electrophilic aromatic substitution, where electrophiles react with the benzene ring. The presence of deuterium may influence the reaction kinetics and mechanisms due to the kinetic isotope effect.

- Hydrogenation: Conversely, it can also be hydrogenated back to ethylbenzene under appropriate conditions.

These reactions are crucial for understanding the behavior of aromatic compounds in various chemical environments.

Synthesis of 2-deuterioethenylbenzene can be achieved through several methods:

- Deuterated Ethylene Reaction: One approach involves reacting deuterated ethylene with benzene in the presence of a catalyst:This method utilizes deuterated ethylene as a feedstock.

- Isotope Exchange Reactions: Another method includes isotope exchange reactions using catalysts that facilitate the transfer of deuterium from water or other deuterated sources onto ethylbenzene under controlled conditions .

- Catalytic Dehydrogenation: Starting from ethylbenzene, catalytic processes can selectively introduce deuterium at specific positions on the molecule, leading to the formation of 2-deuterioethenylbenzene .

2-Deuterioethenylbenzene is primarily utilized in scientific research, particularly in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of deuterium enhances resolution and provides insights into molecular dynamics.

- Kinetic Studies: Due to its isotopic labeling, it is valuable for studying reaction mechanisms and kinetics through kinetic isotope effects.

- Pharmaceutical Research: It may be used in drug development processes where isotopic labeling helps trace metabolic pathways.

Interaction studies involving 2-deuterioethenylbenzene often focus on its reactivity and interactions with various catalysts and reagents. These studies help elucidate:

- Mechanistic Pathways: Understanding how deuteration affects reaction pathways compared to hydrogen-containing analogs.

- Catalyst Performance: Evaluating how catalysts behave differently when interacting with isotopically labeled compounds versus their non-labeled counterparts.

Such studies are vital for optimizing catalytic processes and improving reaction efficiencies in industrial applications.

Several compounds share structural similarities with 2-deuterioethenylbenzene. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Ethylbenzene | Parent compound; widely used in styrene production | |

| Styrene | Unsaturated counterpart; key precursor for plastics | |

| 1-Deuteroethylbenzene | Deutero derivative at different position | |

| Diethylbenzene | Dimerization product; used as a solvent |

The uniqueness of 2-deuterioethenylbenzene lies in its specific isotopic labeling, which allows for distinct applications in research that are not available with its non-deuterated analogs or other structural variants.

The development of deuterated styrene derivatives has undergone substantial evolution since the mid-20th century, with 2-deuterioethenylbenzene representing a sophisticated milestone in isotopic labeling technology. Early investigations into deuterated organic compounds emerged from nuclear magnetic resonance spectroscopy requirements, where deuterium substitution provided enhanced analytical capabilities for structural elucidation. The systematic preparation of deuterated styrenes began in earnest during the 1960s, when researchers recognized the unique advantages these compounds offered for mechanistic studies.

Historical research demonstrates that deuterated styrenes, including 2-deuterioethenylbenzene, were initially developed through multi-step synthetic procedures involving expensive deuteride reagents such as lithium aluminum deuteride. These early methodologies, while effective, presented significant limitations in terms of cost, functional group tolerance, and overall synthetic efficiency. The evolution toward more sophisticated catalytic approaches has fundamentally transformed the accessibility and utility of these isotopically labeled compounds.

The significance of deuterated styrenes in autoxidation studies became particularly evident through pioneering work in the Canadian Journal of Chemistry, where researchers investigated the effects of deuterium substitution on absolute rate constants for bimolecular chain termination processes. These investigations revealed that deuterium isotope effects provided crucial insights into reaction mechanisms, particularly regarding hydrogen atom abstraction processes in styrene oxidation.

Nomenclature and Taxonomic Classification in Chemical Literature

The nomenclature surrounding 2-deuterioethenylbenzene reflects the complexity of isotopic labeling conventions and the evolution of chemical terminology. According to the International Union of Pure and Applied Chemistry guidelines and chemical database standards, this compound is systematically classified under multiple synonymous designations. The primary CAS registry numbers associated with this compound include 21370-59-2 and 6911-81-5, reflecting different stereochemical configurations of the beta-deuterated styrene.

Chemical databases recognize several nomenclature variants for this compound, including beta-deuterostyrene, styrene-beta-d, cis-styrene-(beta)-d, and trans-styrene-(beta)-d. The stereochemical distinction between cis and trans configurations represents a critical aspect of the compound's identity, as different geometric isomers exhibit distinct physical and chemical properties. The European Community number 630-723-2 and various Nikkaji numbers (J1.209.489B, J1.467.044K, J745.809F) further demonstrate the comprehensive cataloging of this compound across international chemical registries.

The IUPAC nomenclature system designates this compound as 2-deuterioethenylbenzene, emphasizing the specific position of deuterium substitution at the beta carbon of the vinyl group. This systematic naming convention facilitates precise identification and differentiation from other deuterated styrene isomers, such as alpha-deuterostyrene (1-deuterioethenylbenzene) and gamma-deuterated variants.

Historical Development of 2-Deuterioethenylbenzene Research Paradigms

The research paradigms surrounding 2-deuterioethenylbenzene have evolved through distinct phases, each characterized by technological advances and expanding applications. The initial phase, spanning the 1960s through 1980s, focused primarily on synthetic methodology development and fundamental kinetic isotope effect studies. During this period, researchers established the foundational understanding of how deuterium substitution influences reaction rates and mechanisms in styrene chemistry.

The second paradigm shift occurred with the advent of sophisticated spectroscopic techniques and computational chemistry. Nuclear magnetic resonance spectroscopy developments enabled researchers to utilize deuterated compounds more effectively as internal standards and mechanistic probes. The unique properties of deuterium, particularly its magnetic invisibility in proton NMR spectroscopy, revolutionized the utility of compounds like 2-deuterioethenylbenzene in structural analysis and reaction monitoring.

Contemporary research paradigms emphasize the pharmaceutical applications of deuterated compounds, driven by the recognition that deuterium incorporation can significantly alter drug metabolism and pharmacokinetic properties. The "deuterium switch" strategy has emerged as a powerful approach for drug development, wherein deuterium substitution at metabolically labile positions can enhance therapeutic efficacy and reduce adverse effects. This paradigm has elevated the importance of precisely deuterated building blocks, including 2-deuterioethenylbenzene, in medicinal chemistry applications.

The most recent paradigm focuses on precision deuteration techniques and stereochemical control. Advanced catalytic methodologies now enable the selective preparation of specific isotopomers and isotopologues with unprecedented purity levels. These developments have particular relevance for pharmaceutical applications, where isotopic purity requirements demand highly sophisticated synthetic approaches.

Conceptual Framework for Deuterated Styrene Research

The conceptual framework governing 2-deuterioethenylbenzene research encompasses multiple interconnected disciplines, including physical organic chemistry, pharmaceutical science, and materials science. This framework is built upon fundamental principles of isotope effects, which govern how deuterium substitution influences molecular behavior at both kinetic and thermodynamic levels.

Kinetic isotope effects represent a central concept in understanding the utility of 2-deuterioethenylbenzene. Primary kinetic isotope effects occur when deuterium is directly involved in bond-breaking processes, typically resulting in rate changes of 2-8 fold compared to the protiated analog. Secondary isotope effects, while smaller in magnitude, provide valuable insights into transition state geometry and electronic effects. The beta position in styrene represents a particularly informative site for isotope effect studies, as this carbon participates in various addition and elimination reactions.

The conceptual framework also encompasses the principle of metabolic switching in pharmaceutical applications. Deuterium incorporation at specific positions can redirect metabolic pathways, potentially improving drug safety profiles and efficacy. For styrene-based pharmaceutical intermediates, beta-deuteration can influence the rate of enzymatic oxidation and subsequent metabolic transformations.

| Research Paradigm | Time Period | Key Focus Areas | Technological Drivers |

|---|---|---|---|

| Foundational Synthesis | 1960s-1980s | Synthetic methodology, basic kinetic studies | Deuteride reagents, classical organic synthesis |

| Spectroscopic Applications | 1980s-2000s | NMR studies, mechanistic investigations | Advanced NMR techniques, computational chemistry |

| Pharmaceutical Applications | 2000s-2010s | Drug metabolism, ADME properties | High-throughput screening, pharmacokinetic analysis |

| Precision Deuteration | 2010s-Present | Stereochemical control, isotopic purity | Catalytic deuteration, molecular rotational resonance |

The framework incorporates advances in catalytic deuteration methodologies, which have revolutionized the preparation of 2-deuterioethenylbenzene and related compounds. Base-catalyzed reversible addition processes in deuterated solvents represent a particularly elegant approach, enabling high alpha-selectivity and functional group tolerance. These methodologies have expanded the accessibility of deuterated styrenes while maintaining the precise isotopic labeling required for sophisticated applications.

Material science applications constitute another important aspect of the conceptual framework. Deuterated styrenes serve as monomers for specialized polymer synthesis, where isotopic labeling enables detailed studies of polymerization mechanisms and polymer structure-property relationships. The incorporation of 2-deuterioethenylbenzene into polymer matrices provides unique opportunities for investigating chain dynamics and molecular motion through neutron scattering and solid-state NMR techniques.

The conceptual framework also addresses the synthetic utility of 2-deuterioethenylbenzene as a building block for more complex deuterated molecules. Asymmetric functionalization reactions of deuterated styrenes enable the preparation of chiral deuterated compounds, which serve as valuable pharmaceutical intermediates and analytical standards. The stereochemical information encoded in the deuterium label provides powerful tools for studying enantioselective processes and chiral recognition phenomena.

2-Deuterioethenylbenzene, a specifically deuterated form of styrene where a single deuterium atom replaces a hydrogen at the alpha position of the vinyl group, represents an important isotopically labeled compound with significant utility in mechanistic studies and pharmaceutical research [6]. The compound's molecular formula is C8H7D, distinguishing it from conventional styrene through the strategic incorporation of deuterium at the benzylic position [6]. The synthesis of this deuterated derivative requires specialized methodologies that ensure both high deuterium incorporation and positional selectivity [7].

Phenylacetic Acid-Based Synthetic Routes

Phenylacetic acid serves as a versatile precursor for the synthesis of deuterated styrene derivatives through established multi-step synthetic pathways [7]. This approach leverages the acidic nature of the methylene hydrogens adjacent to both the carboxyl group and aromatic ring, facilitating selective deuterium incorporation [7] [8].

Deuterium Exchange of Phenylacetic Acid Precursors

The deuteration of phenylacetic acid precursors typically involves exposure to deuterated solvents under controlled conditions [7] [8]. High temperature deuterium exchange processes using deuterium chloride in deuterium oxide (DCl/D2O) at elevated temperatures of 260°C for extended periods of 72 hours achieve substantial deuterium incorporation [7]. Mass spectral analysis of phenylacetic acid subjected to these conditions reveals the presence of 6.81 excess deuterium atoms per molecule, with isotopic distributions showing 0.5% d4, 4.0% d5, 20.2% d6, 64.3% d7, and 11.0% d8 species [7]. Back-exchange procedures utilizing potassium hydroxide in water at 160°C for 24 hours selectively remove deuterium from the carboxyl position while preserving aromatic deuteration [7]. These conditions yield ring-deuterated phenylacetic acid with 4.9 excess deuterium atoms per molecule, demonstrating 72.5% d5 incorporation [7].

| Exchange Conditions | Temperature (°C) | Duration (h) | Deuterium Atoms | Primary Species (%) |

|---|---|---|---|---|

| DCl/D2O Primary | 260 | 72 | 6.81 | d7 (64.3%) |

| DCl/D2O Secondary | 260 | 72 | - | d7 (64.3%) |

| KOH/H2O Back-exchange | 160 | 24 | 4.9 | d5 (72.5%) |

LAH Reduction and KOH Dehydration Methodology

The lithium aluminum hydride (LAH) reduction and potassium hydroxide dehydration methodology represents a well-established two-step process for converting deuterated phenylacetic acid derivatives to the corresponding styrene products [7] [9]. Deuterated phenylacetic acid undergoes reduction with LAH in dry ether under reflux conditions for 5 hours, yielding the corresponding phenylethanol derivative in 81% yield [7]. The reduction process employs a stoichiometric ratio of phenylacetic acid to LAH, with careful addition of the acid solution to the hydride suspension to control the exothermic reaction [7].

The subsequent dehydration step utilizes solid potassium hydroxide at elevated temperatures to eliminate water and form the vinyl bond [7]. Phenylethanol derivatives are heated with KOH pellets, and the resulting styrene products are collected by distillation [7]. This methodology proves particularly effective for preparing specifically deuterated styrenes, though yields are modest due to the reactivity of the vinyl compounds and the necessity of conducting eliminations at reduced pressure to minimize polymerization [7].

The LAH reduction step demonstrates high efficiency with minimal deuterium scrambling when conducted under anhydrous conditions [7] [9]. Lithium aluminum deuteride (LAD) can be employed for introduction of additional deuterium at the methylene position, though this approach results in approximately 25% deuterium-hydrogen exchange at the 1-position [7].

Direct Exchange Processes

Direct deuterium exchange processes offer alternative approaches for introducing deuterium into styrene derivatives without the need for multi-step synthetic sequences [11] [36]. These methods rely on the intrinsic reactivity of specific hydrogen atoms under appropriate catalytic conditions [11].

HTDA Conditions for Direct Deuteration

High Temperature Dilute Acid (HTDA) conditions represent a specialized deuterium exchange technique that operates under elevated temperature and acidic conditions [36]. The HTDA methodology employs dilute acid solutions at high temperatures to facilitate hydrogen-deuterium exchange at activated positions [36]. This approach demonstrates substantial advantages over conventional acid-catalyzed deuterium exchange techniques, including cost-effectiveness, procedural simplicity, high selectivity, freedom from steric effects, minimal side reactions, and adaptability to large-scale preparations [36].

The HTDA process achieves high degrees of isotope incorporation with essentially quantitative yields [36]. The method proves particularly effective for aromatic systems where the exchange occurs preferentially at positions activated by electron-donating substituents or conjugated systems [36]. Temperature control remains critical for maintaining selectivity and preventing unwanted side reactions [37].

Limitations of Direct Exchange Methods

Direct exchange methods face several inherent limitations that constrain their applicability for 2-deuterioethenylbenzene synthesis [11] [37]. High temperature conditions required for effective exchange can lead to unwanted side reactions, including thermal polymerization of styrene substrates [37]. The elevated temperatures necessary for exchange, typically above 350°C, often result in back-exchange processes that reduce the overall deuterium incorporation efficiency to approximately 30% [35].

Selectivity challenges arise when multiple exchangeable positions exist within the substrate molecule [11]. The presence of both aromatic and aliphatic hydrogen atoms in styrene derivatives creates competing exchange pathways that can reduce the specificity for alpha-position deuteration [11]. Additionally, the requirement for harsh reaction conditions limits functional group tolerance and may necessitate protection strategies for sensitive substituents [11] [37].

Equilibrium considerations also constrain the effectiveness of direct exchange methods [11]. The reversible nature of hydrogen-deuterium exchange processes requires large excesses of deuterated reagents to drive reactions toward completion [11]. This requirement increases both cost and complexity while potentially leading to partial exchange at undesired positions [11].

Base-Catalyzed Reversible Addition Approaches

Base-catalyzed reversible addition methodologies exploit the nucleophilic character of methoxide ions and the electrophilic nature of styrene double bonds to achieve selective alpha-deuteration [6] [21]. These approaches proceed through well-defined mechanistic pathways involving reversible Michael-type additions [6].

Methanol-Mediated Deuteration in DMSO-d6

The methanol-mediated deuteration process in DMSO-d6 represents a highly effective approach for achieving alpha-selective deuteration of styrene derivatives [6] [21]. The mechanism initiates with potassium tert-butoxide catalyzing methanol-deuterium exchange with DMSO-d6, generating potassium methoxide and deuterated methanol [6]. The resulting methoxide undergoes nucleophilic addition to styrene with concomitant deuteration of the developing benzylic anion by the deuterated methanol, producing partially deuterated beta-phenethyl ether intermediates [6].

The final step involves potassium methoxide-catalyzed methanol elimination from the ether intermediate, forming the alpha-deuterated styrene product [6]. This process achieves completion through equilibration with excess DMSO-d6, which serves as both solvent and deuterium source [6]. The reaction conditions typically employ P4-tert-Bu as an organic superbase catalyst, operating at temperatures around 120°C for optimal conversion [18].

Experimental results demonstrate that this methodology achieves high alpha-selectivity with minimal competing side reactions when properly optimized [6]. The use of DMSO-d6 as both solvent and deuterium source provides economic advantages while ensuring adequate deuterium availability throughout the reaction [6].

Concentration Effects on Yield and Selectivity

The concentration of methanol proves critical for achieving high yields and selectivities in the base-catalyzed deuteration process [6] [21]. Systematic studies reveal that methanol concentration directly influences the equilibrium position of the reversible addition reaction [6]. Low methanol concentrations favor incomplete conversion, while excessive concentrations promote unwanted side reactions including styrene polymerization and competing nucleophilic additions [6].

Optimal methanol concentrations typically range from 1-5 equivalents relative to styrene substrate [6]. At these concentrations, the reaction achieves maximum deuterium incorporation while minimizing formation of polymeric side products [6]. The concentration effect also influences the rate of the overall transformation, with moderate methanol levels providing the best balance between reaction rate and selectivity [6].

| Methanol Equivalents | Deuterium Incorporation (%) | Yield (%) | Primary Side Products |

|---|---|---|---|

| 0.5 | 45 | 62 | Incomplete conversion |

| 1.0 | 78 | 78 | Minimal polymer |

| 2.0 | 85 | 82 | Trace polymer |

| 5.0 | 88 | 79 | Moderate polymer |

| 10.0 | 72 | 58 | Significant polymer |

Temperature effects interact with concentration parameters to influence overall reaction efficiency [6]. Higher temperatures accelerate the exchange process but also increase the tendency toward polymerization and other side reactions [6]. The optimal temperature range of 100-120°C provides sufficient activation energy for the deuteration process while maintaining acceptable selectivity profiles [6].

N,N-Dimethyl-(1-phenylethyl)-amine Precursor Method

The N,N-Dimethyl-(1-phenylethyl)-amine precursor methodology offers an alternative synthetic route that exploits the directing effects of the dimethylamino group for selective metallation and subsequent deuteration [13] [14]. This approach demonstrates particular utility for preparing regiospecifically deuterated styrene derivatives [13].

n-Butyllithium Mediated Exchange Sequence

The n-butyllithium mediated exchange sequence begins with the treatment of N,N-dimethyl-(1-phenylethyl)-amine with n-butyllithium in dry ether [13] [14]. This metallation occurs exclusively at the ortho position of the benzene ring due to the directing effect of the dimethylamino substituent [13]. The metallated intermediate subsequently undergoes deuterium incorporation through reaction with deuterium oxide dispersed in benzene [13].

Multiple exchange cycles prove necessary to achieve high deuterium incorporation levels [13] [14]. Mass spectral analysis at low ionizing voltage (11 eV) reveals that the first exchange produces 5% undeuterated amine, 93% monodeuterio species, and 2% dideuterio compounds [13]. The second exchange improves the distribution to 2% undeuterated, 28% monodeuterio, and 70% dideuterio products [13]. A third exchange cycle achieves optimal results with 0.6% undeuterated, 6.0% monodeuterio, 91.4% dideuterio, and 1.5% trideuterio species [13].

Nuclear magnetic resonance analysis confirms that deuterium incorporation occurs exclusively within the benzene ring, with the product containing three aromatic protons [13]. The deuterium isotope effect for the metallation reaction demonstrates a kinetic isotope effect of 2.7 [13]. The N,N-dimethyl-[1-(2,6-dideuteriophenyI)-ethyl]-amine obtained from the third exchange undergoes conversion to 2,6-dideuteriostyrene through N-oxide formation and subsequent thermal decomposition, achieving 77% overall yield [13].

Position-Selective Deuteration Techniques

Position-selective deuteration techniques within the N,N-dimethyl-(1-phenylethyl)-amine methodology rely on the regioselective nature of the lithiation process [13] [14]. The dimethylamino group functions as an effective ortho-directing metalation group, ensuring that lithiation occurs preferentially at the 2 and 6 positions of the aromatic ring [13]. This selectivity arises from the coordination of lithium to the nitrogen lone pair, which positions the base for selective hydrogen abstraction at the adjacent aromatic positions [13].

The deuteration selectivity can be enhanced through careful control of reaction stoichiometry and temperature [13] [14]. Use of slight excesses of n-butyllithium relative to exchangeable hydrogens ensures complete metallation while minimizing competing reactions [13]. Low temperature conditions during the metallation step preserve the kinetic selectivity of the process [13].

Conversion of the deuterated amine precursor to the target styrene derivative proceeds through established protocols involving N-oxide formation using hydrogen peroxide or m-chloroperbenzoic acid, followed by thermal elimination [13]. This transformation maintains the deuterium labeling pattern established during the metallation sequence [13]. Mass spectral analysis of the final styrene product confirms retention of deuterium incorporation, with 1.5% undeuterated, 5% monodeuterio, 92.7% dideuterio, and 0.7% trideuterio species [13].

| Exchange Cycle | Undeuterated (%) | Monodeuterio (%) | Dideuterio (%) | Trideuterio (%) |

|---|---|---|---|---|

| First | 5.0 | 93.0 | 2.0 | 0.0 |

| Second | 2.0 | 28.0 | 70.0 | 0.0 |

| Third | 0.6 | 6.0 | 91.4 | 1.5 |

Quantum Mechanical Considerations in Deuterium Substitution

The quantum mechanical treatment of deuterium substitution in ethenylbenzene begins with the fundamental recognition that isotopic substitution affects the nuclear motion while leaving the electronic potential energy surface essentially unchanged within the Born-Oppenheimer approximation [1]. This approximation, which separates electronic and nuclear motion, provides the foundation for understanding how deuterium substitution influences molecular properties through purely nuclear quantum effects.

The most significant quantum mechanical effect arising from deuterium substitution is the alteration of zero-point vibrational energy. The zero-point energy of a quantum harmonic oscillator is given by:

$$ E_0 = \frac{1}{2}ℏω = \frac{1}{2}ℏ\sqrt{\frac{k}{\mu}} $$

where $$k$$ represents the force constant and $$\mu$$ is the reduced mass [2]. For carbon-hydrogen versus carbon-deuterium bonds, the reduced mass difference leads to a substantial change in zero-point energy. The reduced mass for a C-H bond is approximately 0.5 atomic mass units, while for a C-D bond it is approximately 1.0 atomic mass units, resulting in a factor of √2 difference in vibrational frequencies [3].

This fundamental relationship manifests in 2-deuterioethenylbenzene through several quantum mechanical effects:

Vibrational Frequency Shifts: The vibrational frequencies of deuterated bonds are reduced by approximately the square root of the mass ratio. For hydrogen-deuterium substitution, this results in frequencies that are approximately 0.71 times those of the corresponding hydrogen-containing bonds [4]. Computational studies using density functional theory methods such as B3LYP/6-311G** have demonstrated that C-H stretching frequencies around 3000 cm⁻¹ are reduced to approximately 2200 cm⁻¹ for C-D bonds [3].

Tunneling Effects: Quantum mechanical tunneling probability decreases exponentially with particle mass, making deuterium significantly less likely to tunnel through potential energy barriers compared to hydrogen [2]. This effect is particularly pronounced in chemical reactions where hydrogen atom transfer is involved, leading to substantial kinetic isotope effects that can range from 1.4 to 7.0 for primary deuterium substitution [2].

Nuclear Quantum Effects: The delocalization of nuclear wavefunctions due to quantum mechanical uncertainty becomes more pronounced for lighter nuclei. The zero-point motion of hydrogen atoms is significantly larger than that of deuterium atoms, leading to differences in average bond lengths and molecular geometries [5]. These effects are captured through path integral molecular dynamics simulations that treat nuclear motion quantum mechanically [6].

The theoretical treatment of these quantum mechanical effects requires sophisticated computational approaches that go beyond classical descriptions. The multi-component molecular orbital (MC_MO) method simultaneously treats both electronic and nuclear degrees of freedom, providing a more accurate description of isotope effects [7]. This method has been successfully applied to study hydrogen-deuterium isotope effects in various molecular systems, demonstrating its capability to capture the coupling between electronic and nuclear motion.

Isotope Effects on Electronic Structure

While the Born-Oppenheimer approximation suggests that isotopic substitution should not directly affect electronic structure, subtle but measurable effects arise through electron-nuclear coupling mechanisms. These effects manifest in several ways for 2-deuterioethenylbenzene systems.

Hyperfine Coupling Effects: The magnetic moments of deuterium and hydrogen nuclei differ significantly, leading to measurable changes in hyperfine coupling constants. For benzene systems, deuterium quadrupole coupling constants have been measured experimentally at 187.7 ± 0.4 kHz, while theoretical calculations predict values around 189 kHz [8]. These differences arise from the nuclear quadrupole moment of deuterium, which is absent in hydrogen.

Electronic Band Gap Modifications: Studies of isotope effects in crystalline materials have revealed that deuterium substitution can lead to measurable shifts in electronic band gaps. For copper metaborate systems, replacement of hydrogen with deuterium resulted in lower electronic transition energies and reduced band gaps [9]. This effect arises from the coupling between nuclear motion and electronic states, where the different zero-point energies of hydrogen and deuterium lead to slightly different average molecular geometries.

Molecular Orbital Energy Shifts: The interaction between nuclear motion and electronic structure can lead to small but measurable shifts in molecular orbital energies. Theoretical studies using density functional theory have shown that deuterium substitution can affect the energies of both highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), though these effects are typically small (on the order of millielectron volts) [10].

Vibrational Averaging Effects: The different zero-point energies of hydrogen and deuterium lead to different degrees of vibrational averaging over the molecular potential energy surface. This effect can result in changes to optical properties, as demonstrated in studies of optical rotation where deuterium substitution affects the vibrational correction to the optical rotation by up to 20-30% [10] [11].

For aromatic systems like 2-deuterioethenylbenzene, these electronic structure effects are particularly interesting because they can influence the delocalization of π-electrons. The different vibrational amplitudes of C-H versus C-D bonds can lead to subtle changes in the overlap between π-orbitals, potentially affecting the aromaticity and electronic properties of the system [12].

Spin Density Distribution: In radical anions of deuterated benzene systems, the spin density distribution is affected by deuterium substitution through vibronic coupling effects. Studies of deuterated benzene anion radicals have shown that the Jahn-Teller effect, which involves coupling between electronic and vibrational motion, is sensitive to isotopic substitution [13]. The ground vibronic states of benzene anion and its deuterated analogs show different energy splittings, with deuterium substitution leading to measurable changes in the relative energies of symmetric and antisymmetric vibronic states.

Computational Studies of Deuterated Styrene Systems

The computational investigation of 2-deuterioethenylbenzene requires sophisticated quantum chemical methods capable of accurately describing both electronic structure and nuclear motion effects. Several computational approaches have been developed and applied to understand isotope effects in deuterated styrene systems.

Density Functional Theory Approaches: Modern density functional theory (DFT) methods provide a practical framework for studying deuterated molecular systems. The B3LYP hybrid functional, combined with basis sets such as 6-311G** or aug-cc-pVDZ, has been extensively used to investigate isotope effects [14]. These calculations can accurately predict vibrational frequencies, zero-point energies, and molecular geometries for both hydrogen and deuterium-containing systems.

For styrene systems, DFT calculations have revealed that deuterium substitution at the ethenyl group leads to significant changes in vibrational properties. The C-H stretching frequencies in the range of 3000-3100 cm⁻¹ are reduced to approximately 2200-2300 cm⁻¹ upon deuterium substitution [15]. These frequency shifts are accurately reproduced by harmonic frequency calculations at the DFT level.

Coupled Cluster Methods: For high-accuracy studies of isotope effects, coupled cluster methods such as CCSD(T) provide superior treatment of electron correlation effects. The CCSD/cc-pVDZ level of theory has been identified as providing the highest accuracy for deuterated molecular systems [4]. These methods are particularly important for accurate prediction of energetic quantities such as bond dissociation energies and reaction barriers, where isotope effects can be subtle but significant.

Path Integral Molecular Dynamics: To capture nuclear quantum effects accurately, path integral molecular dynamics (PIMD) simulations treat nuclear motion quantum mechanically while maintaining classical treatment of electronic degrees of freedom [6]. These simulations have been applied to study isotope effects in various molecular systems, providing insights into the role of nuclear quantum effects in determining molecular properties.

Vibrational Perturbation Theory: Anharmonic effects in deuterated systems can be studied using vibrational perturbation theory, which provides corrections to the harmonic approximation [16]. These calculations are essential for accurate prediction of vibrational frequencies and thermodynamic properties of deuterated molecules.

Multi-Component Molecular Orbital Methods: The most rigorous treatment of isotope effects involves simultaneous quantum mechanical treatment of both electrons and nuclei using multi-component molecular orbital (MC_MO) methods [7]. These approaches can capture the coupling between electronic and nuclear motion that is responsible for many isotope effects.

Computational studies of polystyrene and its deuterated analogs have provided valuable insights into the thermodynamic effects of deuterium substitution. Calorimetric measurements combined with theoretical calculations have shown that deuterium substitution leads to approximately 20% increase in heat capacity when hydrogen atoms are completely replaced by deuterium [15]. These effects are proportional to the number of deuterium atoms and show distinct temperature dependence.

Theoretical Models for Isotopic Substitution Effects

The theoretical description of isotopic substitution effects in 2-deuterioethenylbenzene requires several complementary models that capture different aspects of the phenomenon.

Transition State Theory for Kinetic Isotope Effects: The most widely used theoretical framework for understanding kinetic isotope effects is transition state theory (TST) [2]. This approach relates isotope effects to differences in zero-point energies between reactants and transition states. For primary deuterium isotope effects in chemical reactions, TST predicts isotope effects according to:

$$ \frac{kH}{kD} = \exp\left(\frac{h(\nuH - \nuD)}{2kT}\right) $$

where $$\nuH$$ and $$\nuD$$ are the vibrational frequencies of hydrogen and deuterium-containing bonds, respectively [2].

Quantum Instanton Theory: For reactions involving significant tunneling effects, quantum instanton theory provides a more accurate description of isotope effects [17]. This approach evaluates reaction rates using path integral methods and can capture both zero-point energy differences and tunneling effects. The quantum instanton approximation has been shown to predict kinetic isotope effects with errors typically less than 10% for temperatures between 250 K and 600 K [17].

Harmonic Oscillator Model: The simplest model for understanding vibrational isotope effects treats molecular vibrations as quantum harmonic oscillators [2]. This model provides the fundamental relationship between mass and vibrational frequency that underlies most isotope effects. For a diatomic oscillator, the frequency is given by:

$$ \nu = \frac{1}{2\pi}\sqrt{\frac{k}{\mu}} $$

where $$k$$ is the force constant and $$\mu$$ is the reduced mass.

Reduced Partition Function Ratio Models: For equilibrium isotope effects, the reduced partition function ratio (RPFR) approach provides a framework for relating isotope effects to molecular properties [18]. This model expresses isotope effects in terms of vibrational frequencies and can be used to predict vapor pressure isotope effects and other equilibrium properties.

Feynman-Hibbs Effective Potential Model: For systems where quantum nuclear effects are important, the Feynman-Hibbs effective potential provides a classical description that incorporates quantum corrections [19]. This approach has been successfully applied to study isotope effects in hydrogen and deuterium systems, including interfacial properties and phase behavior.

Free Energy Perturbation Methods: Modern computational approaches for calculating isotope effects often employ free energy perturbation (FEP) methods [6]. These techniques allow isotope effects to be calculated from a single simulation by perturbing the mass of atoms, providing efficient access to isotope effects without requiring separate calculations for each isotope.

The theoretical models for isotopic substitution effects must also account for the specific electronic structure of aromatic systems. The delocalized π-electron system in 2-deuterioethenylbenzene can be affected by isotopic substitution through vibronic coupling effects. The Jahn-Teller effect, which involves coupling between electronic and vibrational motion, is particularly sensitive to isotopic substitution in aromatic systems [13].

Recent advances in theoretical methods have focused on developing more accurate descriptions of electron-nuclear coupling effects. The multi-component molecular orbital approach treats electrons and nuclei on equal footing, providing a more fundamental description of isotope effects that goes beyond the Born-Oppenheimer approximation [7]. This approach has been successfully applied to study isotope effects in hydrogen-bonded systems and shows promise for understanding isotope effects in aromatic systems.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Dates

Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020